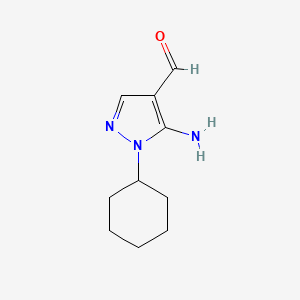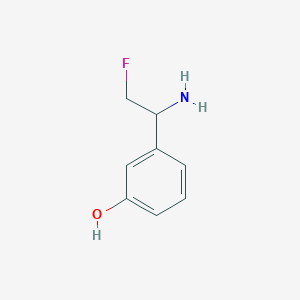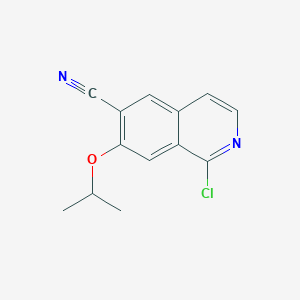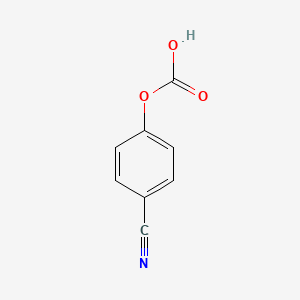
4-Cyanophenyl hydrogen carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyanophenyl hydrogen carbonate is an organic compound with the molecular formula C8H5NO3 It is known for its unique structure, which includes a cyanophenyl group attached to a hydrogen carbonate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl hydrogen carbonate can be achieved through several methods. One common approach involves the reaction of 4-cyanophenol with phosgene in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
化学反应分析
Types of Reactions
4-Cyanophenyl hydrogen carbonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the hydrogen carbonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 4-cyanophenol and carbon dioxide.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, with reactions typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction is often carried out in aqueous solutions, sometimes with the addition of acids or bases to catalyze the process.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with an amine would yield a corresponding carbamate.
Hydrolysis: The primary products are 4-cyanophenol and carbon dioxide.
科学研究应用
4-Cyanophenyl hydrogen carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Cyanophenyl hydrogen carbonate involves its reactivity with nucleophiles and its ability to undergo hydrolysis. The molecular targets and pathways depend on the specific reactions it participates in. For example, in nucleophilic substitution reactions, the compound acts as an electrophile, facilitating the formation of new chemical bonds.
相似化合物的比较
Similar Compounds
- 4-Cyanophenyl methyl carbonate
- 4-Cyanophenyl ethyl carbonate
- Bis(4-cyanophenyl) carbonate
Uniqueness
4-Cyanophenyl hydrogen carbonate is unique due to its specific reactivity and the presence of both a cyanophenyl group and a hydrogen carbonate moiety. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
属性
分子式 |
C8H5NO3 |
|---|---|
分子量 |
163.13 g/mol |
IUPAC 名称 |
(4-cyanophenyl) hydrogen carbonate |
InChI |
InChI=1S/C8H5NO3/c9-5-6-1-3-7(4-2-6)12-8(10)11/h1-4H,(H,10,11) |
InChI 键 |
VGLBAUNQTSZLNV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#N)OC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-{[(2-bromophenyl)methyl]amino}ethyl)acetamide](/img/structure/B13076017.png)
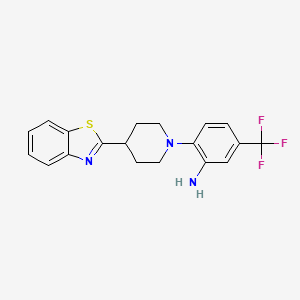
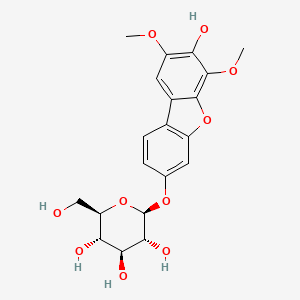
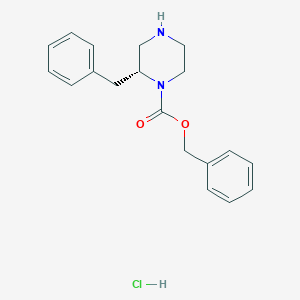
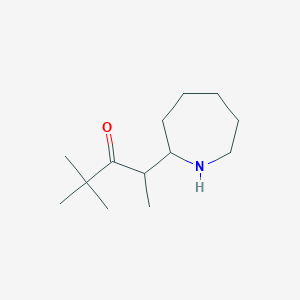
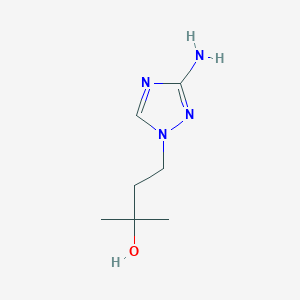
![5-Methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13076064.png)
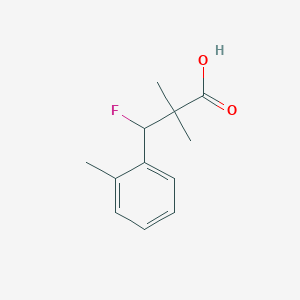
![2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13076072.png)
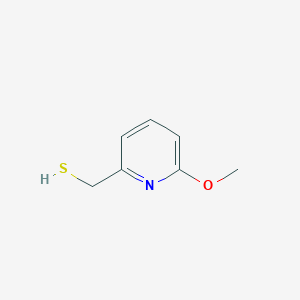
![Tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13076079.png)
